![molecular formula C6H9NO3 B6615341 ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 27771-40-0](/img/structure/B6615341.png)
ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, also known as EDC, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile reagent that can be used in a variety of reactions and has been employed in a range of fields, including organic synthesis, biochemistry, and pharmaceuticals. EDC is a colorless, water-soluble solid that is relatively inexpensive and easy to handle. This compound has been studied extensively and has been found to have a number of unique properties that make it a valuable tool for scientists.
Scientific Research Applications
Synthesis of Functionalized 1,3-Oxazoline-2-thiones
Research by Yavari et al. (2008) in the field of organic chemistry has explored the efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates and ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates. These compounds were synthesized under solvent-free conditions, revealing significant advancements in the preparation of functionalized 1,3-oxazoline-2-thiones, which are valuable in various chemical syntheses (Yavari, Hossaini, Souri, & Sabbaghan, 2008).
Novel Building Blocks for Synthetic and Medicinal Chemistry
Slobodyanyuk et al. (2019) developed an efficient approach to prepare novel sp3-enriched 4,5-disubstituted oxazoles, which are pivotal in synthetic and medicinal chemistry. This method commenced with the synthesis of ethyl oxazole-4-carboxylates and was followed by the functional group transformation, demonstrating the versatility and utility of these compounds in the field of medicinal chemistry (Slobodyanyuk, Andriienko, Vashchenko, Volochnyuk, Ryabukhin, & Grygorenko, 2019).
Cationic Ring Opening Polymerization
The work of Simionescu, Onofrei, and Grigoras (1987) delved into the polymerization of 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole, leading to significant insights in the field of polymer science. The cationic ring-opening polymerization of this compound was a key focus, demonstrating its potential in the creation of polymers with unique properties and applications (Simionescu, Onofrei, & Grigoras, 1987).
Application in Corrosion Inhibition
Rahmani et al. (2019) investigated the use of a novel triazole derivative, including 4,5-diethyl 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate (OxTDC), as an anticorrosion agent for mild steel. This study is significant in the context of corrosion science, showcasing the practical applications of oxazole derivatives in protecting metals from corrosive environments (Rahmani, Ismaily Alaoui, Azzouzi, Benhiba, Hallaoui, Rais, Taleb, Saady, Labriti, Aouniti, & Zarrouk, 2019).
properties
IUPAC Name |
ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(8)5-3-9-4-7-5/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIVDFOMQXEGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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